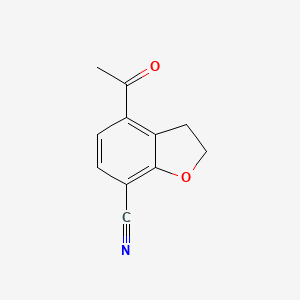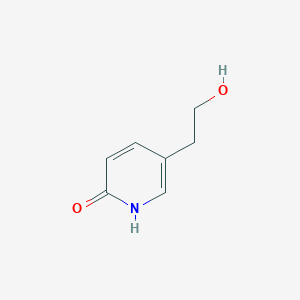
Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methyl ester group, an aminoethyl group, and a chlorine atom attached to a benzoate ring. The presence of the chiral center at the aminoethyl group makes it an important intermediate in the synthesis of various enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(1-aminoethyl)-2-chlorobenzoic acid.
Industrial Production Methods
Industrial production of Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for transaminase enzymes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes, facilitating enzyme-catalyzed reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-(1-aminoethyl)benzoate: Similar structure but lacks the chlorine atom.
Ethyl ®-4-(1-aminoethyl)-2-chlorobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, enhancing its versatility in synthetic applications. The chiral center also makes it valuable in the synthesis of enantiomerically pure compounds .
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 4-[(1R)-1-aminoethyl]-2-chlorobenzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m1/s1 |
InChI Key |
UDESMXPGKRWCGH-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C(=O)OC)Cl)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(=O)OC)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


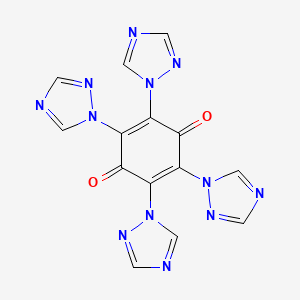
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
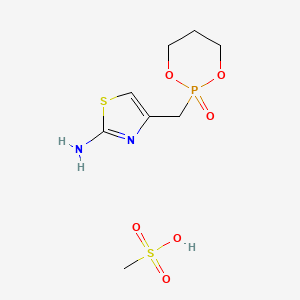
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
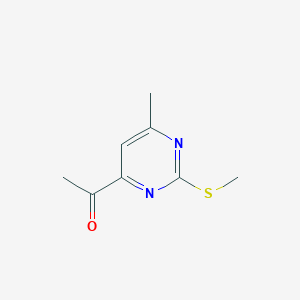
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)

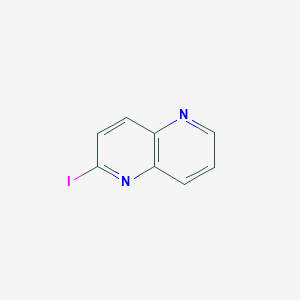
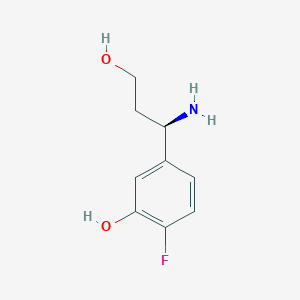

![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)
